REACTION_CXSMILES
|
[Na].[Cl-].[C:3]1([CH3:17])[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[PH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:16].[CH3:18][C:19]1[CH:27]=[C:26]([CH3:28])[CH:25]=[C:24]([CH3:29])[C:20]=1[C:21](Cl)=[O:22].[OH:30]O>O1CCCC1>[CH3:18][C:19]1[CH:27]=[C:26]([CH3:28])[CH:25]=[C:24]([CH3:29])[C:20]=1[C:21]([P:9](=[O:30])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:16])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH3:17])=[O:22] |f:1.2,^1:0|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
ditolylphosphine chloride
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=C(C=CC=C1)PC1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)Cl)C(=CC(=C1)C)C
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
Stirring slowly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
the red solution is filtered via a glass frit (G2 porosity) into a sulfonation flask with exclusion of moisture and
|
Type
|
STIRRING
|
Details
|
With stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After stirring for another 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the brownish-red reaction suspension is poured on water
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in a rotary evaporator (Rotavap)
|
Type
|
STIRRING
|
Details
|
after stirring for 2 hours at a temperature from 50–60° C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction emulsion is poured on water
|
Type
|
WASH
|
Details
|
washed with an aqueous saturated sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated by evaporation in a Rotavap
|
Type
|
CUSTOM
|
Details
|
The residue is purified over silica gel
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)P(C2=C(C=CC=C2)C)(C2=C(C=CC=C2)C)=O)C(=CC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |